N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound could undergo various chemical reactions, including:
Oxidation: Oxidation of the allyl group to form an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group to form an alcohol.
Substitution: Substitution reactions at various positions on the phthalazine ring. Common reagents and conditions used in these reactions would depend on the specific transformation desired.
Scientific Research Applications
The scientific research applications of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide span several fields:
Chemistry:: It can serve as a building block for more complex molecules due to its unique structure.
Biology and Medicine:: While specific studies on this compound are limited, its structural features suggest potential biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules.
Industry:: Applications in drug discovery, agrochemicals, or materials science could be explored.
Mechanism of Action
The exact mechanism by which N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects remains unclear from available information. understanding its molecular targets and pathways would require further research.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are not provided in the search results. researchers might explore related phthalazine derivatives to understand its uniqueness better.
Properties
IUPAC Name |
4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKAEYCYUEAML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.